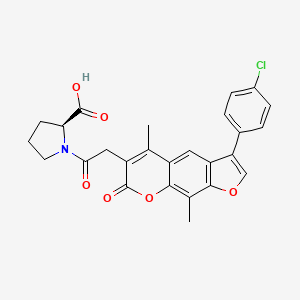
Targocil-II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Targocil-II is a compound known for its role as an ABC transporter inhibitor. It exhibits significant antibacterial activity by inhibiting ATP hydrolysis through binding to allosteric sites within the transmembrane domain. This compound has an IC50 value of 137 nanomolar, making it a potent inhibitor .
化学反応の分析
Targocil-II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
科学的研究の応用
Targocil-II has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of ABC transporters and their role in various biochemical processes.
Biology: Employed in research to understand the mechanisms of bacterial resistance and the role of ABC transporters in cellular processes.
Medicine: Investigated for its potential use in developing new antibacterial therapies, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
作用機序
Targocil-II exerts its effects by targeting the TarG subunit of the wall teichoic acid translocase (TarGH). This inhibition prevents the translocation of wall teichoic acid across the bacterial membrane, leading to a decrease in cell wall integrity and ultimately bacterial cell death. The molecular targets and pathways involved include the inhibition of ATP hydrolysis and the disruption of cell wall biosynthesis .
類似化合物との比較
Targocil-II is unique in its specific inhibition of the TarG subunit of the wall teichoic acid translocase. Similar compounds include:
Targocil: Targets the TarG component but with different binding sites.
Tarocins A and B: Inhibit wall teichoic acid biosynthesis through different mechanisms.
特性
分子式 |
C26H22ClNO6 |
|---|---|
分子量 |
479.9 g/mol |
IUPAC名 |
(2S)-1-[2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H22ClNO6/c1-13-17-10-19-20(15-5-7-16(27)8-6-15)12-33-23(19)14(2)24(17)34-26(32)18(13)11-22(29)28-9-3-4-21(28)25(30)31/h5-8,10,12,21H,3-4,9,11H2,1-2H3,(H,30,31)/t21-/m0/s1 |
InChIキー |
AKQCCBGXRNNPLS-NRFANRHFSA-N |
異性体SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)N5CCC[C@H]5C(=O)O |
正規SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)N5CCCC5C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



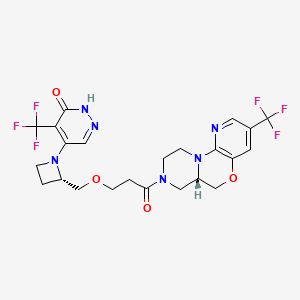
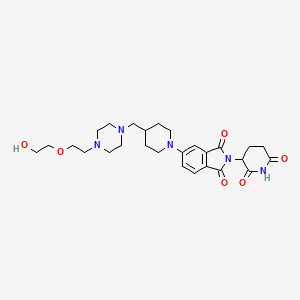
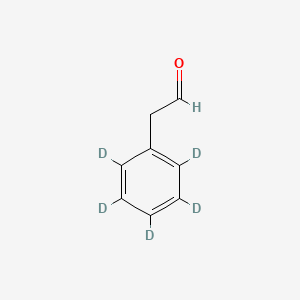
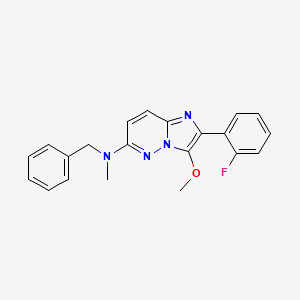
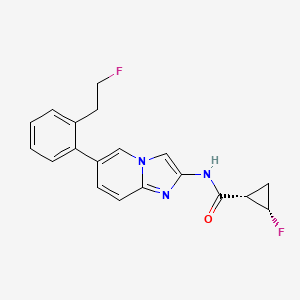
![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)
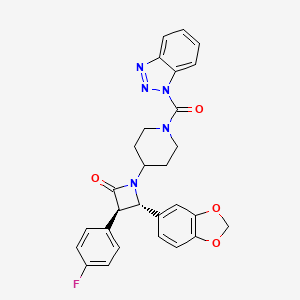
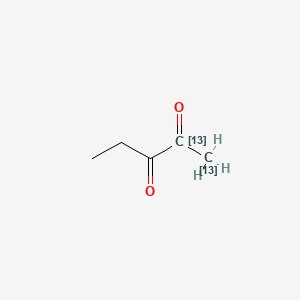
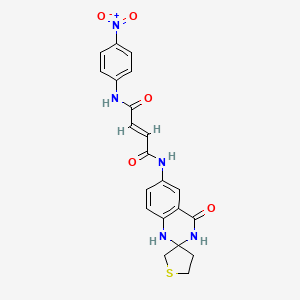

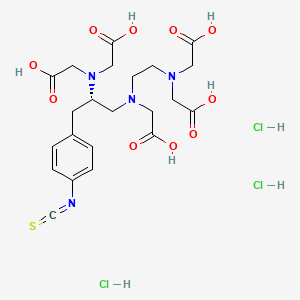
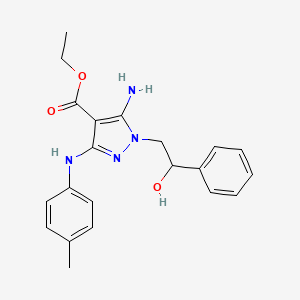
![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)
